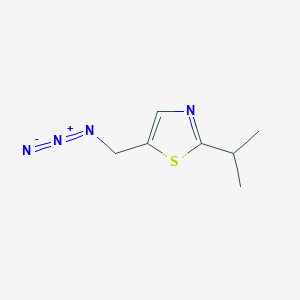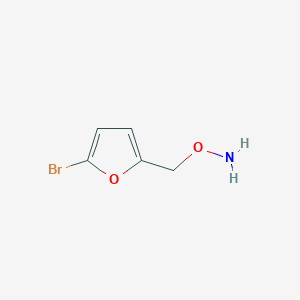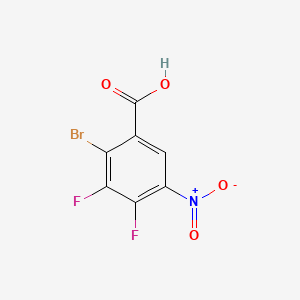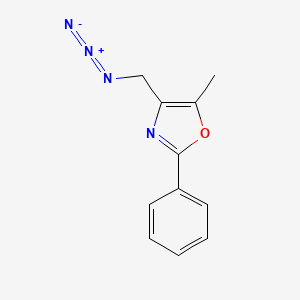
5-(Azidomethyl)-2-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with an azidomethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halomethylthiazole with sodium azide in an appropriate solvent can yield the desired azidomethyl derivative.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrothiazoles or nitrile derivatives.
Reduction: Aminothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The azidomethyl group can participate in click chemistry reactions, which are useful for bioconjugation and drug development.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole: Similar structure but with a chloromethyl group instead of an azidomethyl group.
5-(Bromomethyl)-2-(propan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
5-(Hydroxymethyl)-2-(propan-2-yl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
5-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-9-3-6(12-7)4-10-11-8/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJVGVDGARGOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

amine](/img/structure/B13540285.png)



![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)


